7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and iodine atoms attached to the pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically starts with 1H-pyrrolo[3,2-c]pyridine as the starting material. The bromination reaction is carried out using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position of the pyrrolo[3,2-c]pyridine ring . The iodination is then achieved by reacting the intermediate with an appropriate iodinating agent, such as iodine or an iodine-containing compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine or Iodinating Agents: Used for introducing the iodine atom.
Palladium Catalysts: Employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridine derivatives with different functional groups attached to the core structure .
Scientific Research Applications
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Uniqueness
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms allows for versatile functionalization and modification, making it a valuable compound in synthetic chemistry and drug discovery.
Biological Activity
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique substitution pattern, characterized by the presence of both bromine and iodine atoms, imparts distinct chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C7H4BrI N2
- IUPAC Name : this compound
This compound is synthesized through bromination and iodination reactions starting from 1H-pyrrolo[3,2-c]pyridine, typically using reagents like N-bromosuccinimide (NBS) for bromination and iodine for iodination .
Anticancer Properties
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activities. For instance, compounds based on the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis . In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. In one study, a related pyrrolopyridine compound displayed an IC50 value of 0.025 μM against MPS1, indicating potent inhibitory activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to stabilize inactive conformations of target proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of kinase inhibition where conformational changes are critical for enzymatic function .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | Structure | Moderate kinase inhibition |
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Structure | Low cytotoxicity in cancer cell lines |
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Structure | Effective against specific tumor types |
Case Studies
Several studies have highlighted the efficacy of pyrrolopyridine derivatives in preclinical models:
- Study on FGFR Inhibition : A series of pyrrolopyridine derivatives were synthesized and tested for FGFR inhibition. Among them, this compound showed significant potency in inhibiting tumor growth in xenograft models .
- MPS1 Inhibition Study : A study demonstrated that a compound derived from the pyrrolo[3,2-c]pyridine scaffold exhibited a favorable pharmacokinetic profile and inhibited MPS1 effectively in human tumor cell lines .
Properties
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOECLEPKMMURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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